- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J.Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316,
Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)
![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://ko.kuujia.com/scimg/cas/96929-05-4x500.png)
96929-05-4 structure
상품 이름:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
CAS 번호:96929-05-4
MF:C12H18N2O4S
메가와트:286.347321987152
MDL:MFCD09878704
CID:822558
PubChem ID:9925901
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate
- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate
- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate
- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane
- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole
- Boc-Gly-Cys(Thz)-OEt
- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate
- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c
- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- PubChem17857
- IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)
- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate
- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
- DTXSID90432932
- DS-10967
- J-520565
- 96929-05-4
- C12H18N2O4S
- EN300-132092
- SY006817
- AB53961
- AKOS015920359
- CHEMBL3221668
- SCHEMBL7145374
- DB-080441
- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE
- CS-W022640
- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate
- MFCD09878704
-
- MDL: MFCD09878704
- 인치: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
- InChIKey: IIBLNWWFRAOZDR-UHFFFAOYSA-N
- 미소: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 286.09900
- 동위원소 질량: 286.09872823g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 7
- 복잡도: 330
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2
- 토폴로지 분자 극성 표면적: 106
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.2±0.1 g/cm3
- 융해점: No data available
- 비등점: 401.4±25.0 °C at 760 mmHg
- 플래시 포인트: 196.5±23.2 °C
- 굴절률: 1.522
- PSA: 105.76000
- LogP: 2.73540
- 증기압: 0.0±0.9 mmHg at 25°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 보안 정보
- 신호어:warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리
- 보안 지침: H303+H313+H333
- 저장 조건:Sealed in dry,2-8°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 세관 데이터
- 세관 번호:2934100090
- 세관 데이터:
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2934100090개요:
2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132092-1.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-132092-5.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 5.0g |
$493.0 | 2023-02-15 | |
Chemenu | CM190379-250mg |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 98% | 250mg |
$*** | 2023-05-04 | |
TRC | E921710-100mg |
Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 97% | 1g |
¥3480.09 | 2025-01-20 | |
eNovation Chemicals LLC | Y0981459-5g |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 5g |
$450 | 2024-08-02 | |
Fluorochem | 093215-1g |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
£95.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 100mg |
¥185.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 200mg |
317.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1125316-5g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 95% | 5g |
$1595 | 2023-05-18 |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 합성 방법
합성 방법 1
반응 조건
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
참조
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
합성 방법 3
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
참조
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (1998), 601-607,
합성 방법 4
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C
1.2 8 h, rt
1.2 8 h, rt
참조
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-GlycoproteinJournal of Medicinal Chemistry, 2018, 61(3), 834-864,
합성 방법 5
반응 조건
1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C
참조
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
합성 방법 6
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt
참조
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
합성 방법 7
반응 조건
1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux
참조
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
합성 방법 8
반응 조건
1.1 Solvents: Diethyl ether
참조
- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformationTetrahedron, 1986, 42(10), 2695-702,
합성 방법 9
반응 조건
1.1 Solvents: Diethyl ether
참조
- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptidesJournal of Organic Chemistry, 1985, 50(15), 2787-8,
합성 방법 10
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
참조
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
합성 방법 11
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C
참조
- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin AJournal of the American Chemical Society, 2016, 138(16), 5426-5432,
합성 방법 12
반응 조건
1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux
참조
- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activityBioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997,
합성 방법 13
반응 조건
1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate
1.2 Reagents: Lawesson's reagent
1.3 -
1.2 Reagents: Lawesson's reagent
1.3 -
참조
- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agentsMedChemComm, 2014, 5(9), 1309-1316,
합성 방법 14
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
참조
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
합성 방법 15
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
참조
- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor ActivitiesJournal of Medicinal Chemistry, 2015, 58(19), 7672-7680,
합성 방법 16
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt
참조
- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity RelationshipsBioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485,
합성 방법 17
반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C
참조
- Synthesis and biological activity of largazole and derivativesAngewandte Chemie, 2008, 47(34), 6483-6485,
합성 방법 18
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
참조
- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitorOrganic Process Research & Development, 2018, 22(2), 190-199,
합성 방법 19
반응 조건
1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
참조
- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked TrithiazolesACS Medicinal Chemistry Letters, 2017, 8(4), 401-406,
합성 방법 20
반응 조건
1.1 Solvents: Diethyl ether
참조
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
합성 방법 21
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
참조
- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin ATetrahedron, 2018, 74(5), 549-555,
합성 방법 22
반응 조건
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
참조
- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly LineJournal of the American Chemical Society, 2002, 124(38), 11272-11273,
합성 방법 23
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol
참조
- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistryACS Medicinal Chemistry Letters, 2013, 4(1), 132-136,
합성 방법 24
반응 조건
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt
참조
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer CellsAngewandte Chemie, 2018, 57(48), 15832-15835,
합성 방법 25
반응 조건
참조
- Product class 17: thiazolesScience of Synthesis, 2002, 11, 627-833,
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials
- Boc-glycine
- L-Cysteine ethyl ester HCl
- ethyl 3-bromo-2-oxopropanoate
- N-Boc-2-aminoacetonitrile
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 관련 문헌
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

순결:99%
재다:5g
가격 ($):206.0